N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide

Orthogonal Synthesis Building Blocks Medicinal Chemistry

Traditional pyridine building blocks with only 1-2 functional handles force linear synthetic sequences and protecting group manipulations. N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide solves this with three electronically distinct, orthogonally reactive sites on a single pyridine core: • 2-Chloro: SNAr-competent for aromatic amine or heterocycle introduction • 6-Hydroxymethyl: Free alcohol for oxidation, PEG coupling, or bioconjugation • 3-Pivalamide: Deprotectable to unveil a primary amine without affecting other handles Enables convergent strategies; reduces step count. Bulk stock available for immediate dispatch.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.7 g/mol
CAS No. 1142191-92-1
Cat. No. B1440475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide
CAS1142191-92-1
Molecular FormulaC11H15ClN2O2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(N=C(C=C1)CO)Cl
InChIInChI=1S/C11H15ClN2O2/c1-11(2,3)10(16)14-8-5-4-7(6-15)13-9(8)12/h4-5,15H,6H2,1-3H3,(H,14,16)
InChIKeySEZSYNGFTGQBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine Pivalamide Building Block with Orthogonal Reactivity


N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide (CAS: 1142191-92-1) is a halogenated pyridine derivative featuring a chloro substituent at the 2-position, a hydroxymethyl group at the 6-position, and a sterically bulky pivalamide group at the 3-position . This arrangement creates a multifunctional scaffold with three distinct reactive handles for orthogonal derivatization, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis .

Multifunctional pyridine scaffold with three distinct reactive handles: 2-chloro (SNAr), 6-hydroxymethyl, and 3-pivalamido (latent amine)
Enables orthogonal derivatization without protecting group interconversion
Supports convergent synthesis strategies in medicinal chemistry and agrochemical programs

Pyridine Pivalamide Functional Triad


Generic pyridine derivatives often offer only one or two functional handles, limiting synthetic utility to linear sequences or requiring additional protection/deprotection steps. In contrast, the 2-chloro-6-hydroxymethyl-3-pivalamido substitution pattern on the pyridine core provides three electronically distinct reactive sites: a nucleophilic aromatic substitution (SNAr)-competent chloro group, a free hydroxymethyl for oxidation or coupling, and a pivalamide moiety that can be deprotected to unveil a primary amine . This orthogonal reactivity enables convergent synthesis strategies and reduces step count, directly impacting procurement decisions where synthetic efficiency and intermediate versatility are prioritized .

Target Compound
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)-pivalamide
Three orthogonal reactive sites (Cl, CH2OH, NHPiv) allow convergent synthesis
Pivalamide activates SNAr at C2 and provides steric shielding for regioselectivity
Generic Analogs
Typical pyridines or acetamide analogs offer only one or two functional handles
Lack of bulky pivalamide may reduce SNAr activation and regiocontrol
May require additional protection/deprotection steps, limiting synthetic efficiency

Pyridine Pivalamide vs. Close Analogs


Superior Orthogonal Reactivity

The target compound offers three distinct functional groups—2-chloro (SNAr), 6-hydroxymethyl (oxidation/coupling), and 3-pivalamido (latent amine)—compared to close analogs such as N-(2-chloro-6-(hydroxymethyl)pyridin-3-yl)-acetamide, which lack the bulky pivalamide group and thus present fewer orthogonal reactive centers . This increases the number of potential derivatization pathways and allows for more convergent synthetic routes .

Orthogonal reactivity
Class-level, Data to verify
Target: 3 reactive centers (Cl, CH2OH, NHPiv) vs. acetamide analog: 2 (Cl, CH2OH)
Reported additional reactive handle supports more convergent synthetic routes
Structural analysis; experimental validation advised
Orthogonal Synthesis Building Blocks Medicinal Chemistry

SNAr Reactivity Boost by Pivalamide

The pivalamide group at the 3-position is electron-withdrawing, which activates the adjacent 2-chloro substituent towards nucleophilic aromatic substitution (SNAr) relative to unactivated chloropyridines . This allows for milder reaction conditions and higher yields in substitution reactions, a key advantage in synthetic workflows .

SNAr activation
Class-level, Data to verify
Pivalamide electron-withdrawing effect activates adjacent 2-Cl toward SNAr (qualitative)
May enable milder substitution conditions compared to unactivated chloropyridines
Predicted electronic effect; requires experimental confirmation
Nucleophilic Aromatic Substitution Reactivity Halogenated Pyridines

Steric Shielding for Regioselectivity

The tert-butyl group of the pivalamide confers greater steric bulk compared to the methyl group of an acetamide analog, which can be leveraged to direct regioselectivity in reactions involving the pyridine ring or the hydroxymethyl group . This is particularly valuable when differentiating between the 2- and 6-positions or controlling the approach of bulky reagents .

Steric shielding
Class-level, Data to verify
Bulky tert-butyl group (pivalamide) provides greater steric bulk than acetamide methyl
Reported steric differentiation may improve regioselectivity in pyridine ring functionalization
Qualitative structural comparison; test under specific reaction conditions
Steric Effects Regioselectivity Protecting Groups

Reliable Commercial Supply and Purity

The compound is commercially available from multiple suppliers (e.g., Leyan, Sigma-Aldrich) with specified purity levels, such as 98% from Leyan and AldrichCPR grade from Sigma-Aldrich . This contrasts with less common analogs that may require custom synthesis, ensuring reliable supply for research and scale-up activities .

Commercial supply
Supplier spec, Data to verify
Reported purity: 98% (Leyan); AldrichCPR grade (Sigma-Aldrich)
Multiple vendor listings support procurement reliability; verify lot-specific COA
Sourced from vendor specifications; independent validation recommended
Procurement Purity Supply Chain

Synthetic Applications of Pyridine Pivalamide


Convergent Kinase Inhibitor Synthesis

The three orthogonal functional groups allow for the independent manipulation of the pyridine core without protecting group interconversion. The pivalamide can be deprotected to an amine, the hydroxymethyl can be oxidized to a carboxylic acid or coupled to a PEG linker, and the chloro can undergo SNAr to introduce aromatic amines or heterocycles. This convergence is highly valued in medicinal chemistry programs targeting kinase inhibitors .

Selective Late-Stage Functionalization

The bulky pivalamide provides steric shielding, enabling selective reactions at the 6-hydroxymethyl or 2-chloro positions without interfering with the amide. This is critical when modifying complex molecules in late-stage drug discovery, where protecting group removal is undesirable .

Halogen-Enabled Fragment-Based Discovery

The 2-chloro substituent serves as a versatile handle for fragment elaboration via SNAr or cross-coupling reactions, while the hydroxymethyl group can be used for bioconjugation or to modulate physicochemical properties. This makes the compound a valuable starting point for fragment libraries aimed at challenging targets .

Application
Selection Property
Validation Focus
Convergent kinase inhibitor synthesis
Orthogonal reactivity (3 distinct handles)
Synthetic route convergence, protecting group economy, intermediate versatility
Late-stage functionalization
Steric shielding and regioselectivity
Selective manipulation of 6-CH2OH or 2-Cl without amide interference
Fragment-based library construction
2-Cl handle for diversification via SNAr/cross-coupling
Reactivity and coupling condition screening; physicochemical tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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